3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one
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Overview
Description
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structural framework. It is a derivative of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s molecular formula is C16H27NO3, and it has a molecular weight of 281.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of Lewis acids as catalysts and various solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex spirocyclic compounds.
Medicine: It serves as a scaffold for the development of novel therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde: A similar spirocyclic compound used in the synthesis of PROTACs.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and are studied for their antituberculosis activity.
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives: Known for their potent and selective inhibition of METTL3, a key player in various diseases.
Uniqueness
3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C16H27NO3 |
---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl 4-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H27NO3/c1-12-11-16(7-5-13(18)6-8-16)9-10-17(12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
YZPSPDVJIGHRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC(=O)CC2)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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